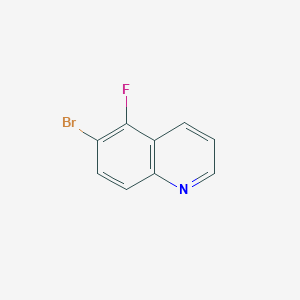

6-溴-5-氟喹啉

描述

6-Bromo-5-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. The presence of both bromine and fluorine atoms in the quinoline ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications .

科学研究应用

6-Bromo-5-fluoroquinoline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.

Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly those targeting bacterial infections.

Industry: It is used in the production of materials with specific electronic or optical properties.

作用机制

6-Bromo-5-fluoroquinoline: primarily targets bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and repair. By binding to the enzyme-DNA complex, the compound stabilizes DNA strand breaks created by these enzymes, ultimately inhibiting bacterial DNA synthesis .

Mode of Action:

The compound forms ternary complexes with DNA gyrase or topoisomerase IV and DNA. These complexes block the progression of the replication fork, preventing DNA unwinding and replication. As a result, bacterial growth is inhibited .

生化分析

Biochemical Properties

6-Bromo-5-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication in bacteria This inhibition disrupts the replication process, making 6-Bromo-5-fluoroquinoline a potential antibacterial agent

Cellular Effects

6-Bromo-5-fluoroquinoline affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting DNA-gyrase, 6-Bromo-5-fluoroquinoline can halt bacterial cell division, leading to cell death

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-5-fluoroquinoline involves its binding interactions with biomolecules. It binds to the DNA-gyrase enzyme, inhibiting its activity and preventing DNA replication This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, leading to the disruption of the enzyme’s function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-5-fluoroquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-5-fluoroquinoline remains stable under specific conditions, but it may degrade over time when exposed to light or air . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Bromo-5-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit antibacterial activity without significant toxicity . At higher doses, it may cause toxic or adverse effects, including gastrointestinal, renal, or neurological toxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

6-Bromo-5-fluoroquinoline is involved in various metabolic pathways. It interacts with enzymes such as DNA-gyrase, affecting the replication process in bacteria Additionally, it may influence other metabolic enzymes, potentially altering metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 6-Bromo-5-fluoroquinoline within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 6-Bromo-5-fluoroquinoline may localize to specific cellular compartments, influencing its activity and function. Understanding the transport mechanisms and distribution patterns is essential for optimizing its therapeutic potential.

Subcellular Localization

6-Bromo-5-fluoroquinoline’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting cellular processes in those regions.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and fluorination of quinoline. For instance, 6-bromoquinoline can be fluorinated using Selectfluor® in acetonitrile to yield 6-Bromo-5-fluoroquinoline .

Industrial Production Methods: Industrial production of 6-Bromo-5-fluoroquinoline may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, cyclization, and purification steps to achieve high purity and yield .

化学反应分析

Types of Reactions: 6-Bromo-5-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while cross-coupling reactions can produce biaryl derivatives .

相似化合物的比较

- 5-Fluoroquinoline

- 6-Bromoquinoline

- 5,6-Difluoroquinoline

- 6-Chloro-5-fluoroquinoline

Comparison: 6-Bromo-5-fluoroquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms on the quinoline ring. This dual substitution can enhance its reactivity and biological activity compared to compounds with only one halogen substituent. For instance, 5-fluoroquinoline lacks the bromine atom, which may result in different chemical behavior and biological properties .

属性

CAS 编号 |

127827-51-4 |

|---|---|

分子式 |

C9H6BrClFN |

分子量 |

262.50 g/mol |

IUPAC 名称 |

6-bromo-5-fluoroquinoline;hydrochloride |

InChI |

InChI=1S/C9H5BrFN.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h1-5H;1H |

InChI 键 |

HWEIHFOSXDCCQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1 |

规范 SMILES |

C1=CC2=C(C=CC(=C2F)Br)N=C1.Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypyrano[2,3-h]chromen-4-one](/img/structure/B1149377.png)

![3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1149381.png)

![8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1149385.png)